molecular formula C11H15BrN4O B12228255 N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B12228255
M. Wt: 299.17 g/mol
InChI Key: IPFLSFWDYJETDT-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a chemical compound with potential applications in various fields of scientific research. Its structure consists of a pyrrolidine ring substituted with a bromopyrimidine moiety and an acetamide group. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidin-2-one in the presence of a base such as potassium carbonate (K2CO3) and a solvent like 1-methylpyrrolidin-2-one. The reaction mixture is heated to 80°C under nitrogen and stirred overnight. After cooling, the mixture is concentrated, and the product is extracted with ethyl acetate and purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidines, while hydrolysis would produce the corresponding amine and carboxylic acid.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The bromopyrimidine moiety may interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine ring and acetamide group may also contribute to the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one: Similar structure but lacks the acetamide group.

    1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one: Contains a pyrazine ring instead of a pyrimidine ring.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring and a hydroxyl group instead of a pyrrolidine ring and acetamide group.

Uniqueness

N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15BrN4O

Molecular Weight

299.17 g/mol

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C11H15BrN4O/c1-8(17)15(2)10-3-4-16(7-10)11-13-5-9(12)6-14-11/h5-6,10H,3-4,7H2,1-2H3

InChI Key

IPFLSFWDYJETDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=C(C=N2)Br

Origin of Product

United States

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